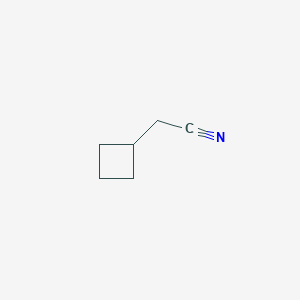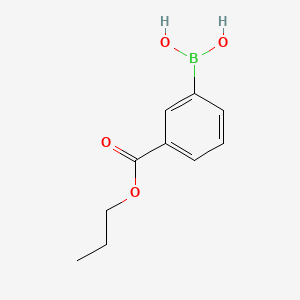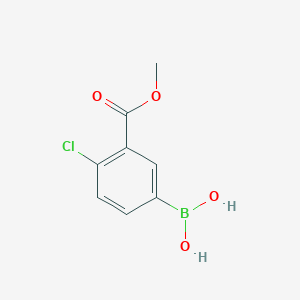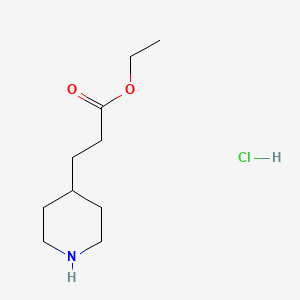
3-(4-氟苯基)哌啶
描述
3-(4-Fluorophenyl)piperidine (3-FPP) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a fluorinated piperidine derivative and has been studied for its ability to act as a modulator of the 5-HT2A serotonin receptor. 3-FPP has been studied for its potential to be used in various laboratory experiments, and has been found to have numerous biochemical and physiological effects. In
科学研究应用
镇痛药中的对映选择性合成
使用对映选择性酰化合成了包含 3-(4-氟苯基)哌啶 的新型非麻醉性镇痛药的立体异构体,突出了其在开发新的镇痛药中的作用 (Nieduzak & Margolin, 1991).
结构和抑制剂潜力
3-(4-氟苯基)哌啶 衍生物的结构已经阐明,显示出作为烟酰胺磷酸核糖转移酶 (NAMPT) 酶抑制剂的潜力,这可能对细胞凋亡敏感性产生影响 (Venkateshan 等人,2019).
抗分枝杆菌应用
3-(4-氟苯基)哌啶 衍生物已显示出对各种结核分枝杆菌菌株具有显着的体外和体内活性,表明其作为抗分枝杆菌剂的潜力 (Kumar 等人,2008).
在血清素再摄取抑制中的作用
帕罗西汀是 3-(4-氟苯基)哌啶 的衍生物,因其作为选择性血清素再摄取抑制剂而闻名,表明该化合物在心理健康治疗中的重要性 (Germann 等人,2013).
分子结合研究
3-(4-氟苯基)哌啶 的类似物的研究有助于理解各种脑转运蛋白的分子结合,从而增强神经化学领域的知识 (Kolhatkar 等人,2003).
晶体结构分析
含有 3-(4-氟苯基)哌啶 的化合物的晶体学研究提供了对分子相互作用和构象的见解,有助于开发新的化学实体 (Anitha 等人,2020).
钙通道阻滞剂的开发
与 3-(4-氟苯基)哌啶 相关的 4-(二芳甲基)-1-[3-(芳氧)丙基]哌啶的研究,导致了新的钙通道阻滞剂和抗高血压药的开发 (Shanklin 等人,1991).
属性
IUPAC Name |
3-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647989 | |
| Record name | 3-(4-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperidine | |
CAS RN |
676495-94-6 | |
| Record name | 3-(4-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



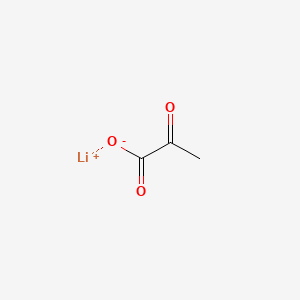
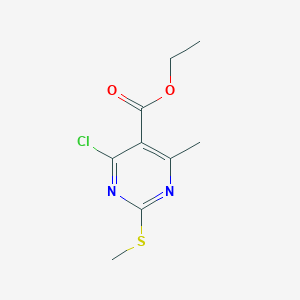
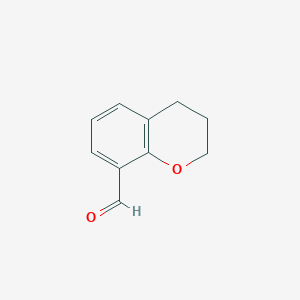
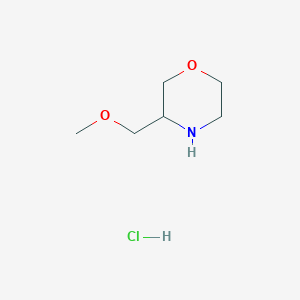

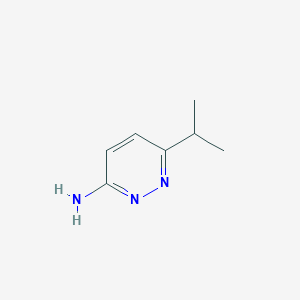
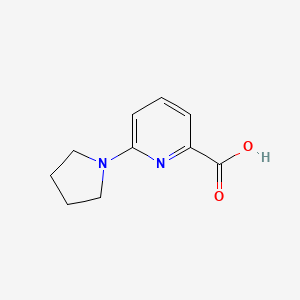
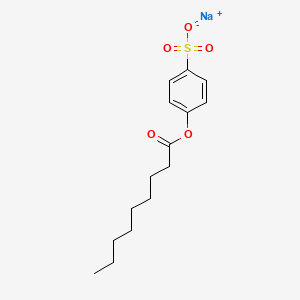
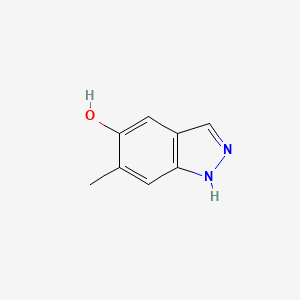
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
